N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a cyanide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl and thiophene structures. The chlorination of the phenyl ring and the introduction of the cyanide group are critical steps that require precise reaction conditions. Common reagents used in these steps include chlorinating agents and cyanide sources. The final step involves the formation of the oxalamide linkage, which is achieved through a condensation reaction between the amine and oxalyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanide group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloro-2-cyanophenyl)-N2-(cyclopentylmethyl)oxalamide
- N1-(5-chloro-2-cyanophenyl)-N2-(thiophen-2-ylmethyl)oxalamide
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is unique due to the presence of the thiophene ring and the specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-4-3-13(10-21)16(9-15)23-18(25)17(24)22-12-19(6-1-2-7-19)14-5-8-26-11-14/h3-5,8-9,11H,1-2,6-7,12H2,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUBZXJFFNMDPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.